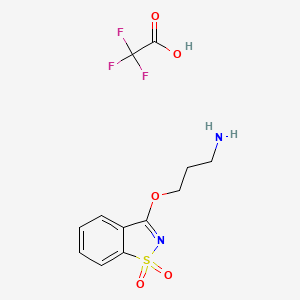

3-(3-aminopropoxy)-1,2-benzothiazole-1,1-dione, trifluoroacetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

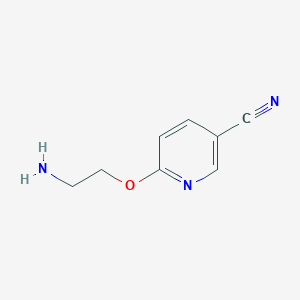

The compound “3-(3-aminopropoxy)-1,2-benzothiazole-1,1-dione, trifluoroacetic acid” is a complex organic molecule. It contains a benzothiazole ring (a bicyclic compound made of a benzene ring fused to a thiazole ring), an aminopropoxy group (which contains a nitrogen atom and an oxygen atom), and a dione group (which contains two carbonyl groups). The compound is also associated with trifluoroacetic acid, a strong acid often used in organic synthesis .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzothiazole ring is aromatic and planar, while the aminopropoxy group and the dione group may introduce some degree of polarity to the molecule. The presence of nitrogen, oxygen, and sulfur atoms could also result in the formation of hydrogen bonds .Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The benzothiazole ring might undergo electrophilic aromatic substitution reactions. The aminopropoxy group could participate in nucleophilic substitution reactions, and the carbonyl groups in the dione could be involved in various reactions such as nucleophilic addition or condensation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, boiling point, and reactivity .科学的研究の応用

3-(3-aminopropoxy)-1,2-benzothiazole-1,1-dione, trifluoroacetic acid has been used in a variety of scientific research applications. It has been used as an inhibitor of protein kinases, as a substrate for the enzymes involved in the metabolism of drugs, and as a fluorescent probe for the detection of biomolecules. It has also been used in the study of enzyme-catalyzed reactions, as a reagent for the synthesis of peptides, and as a fluorescent label for the detection of proteins. Additionally, this compound has been used in the study of the structure and function of proteins and nucleic acids.

作用機序

Target of Action

It’s worth noting that compounds with similar structures, such as 3-aminocoumarins, have been found to have a significant impact in the field of organic and pharmaceutical chemistry due to their various biological activities .

Mode of Action

The chemical reactivity of compounds like 3-aminocoumarins is profound due to the presence of an amino group as well as enamine carbon in the scaffold . This suggests that CS-0261948 might interact with its targets in a similar manner.

Biochemical Pathways

Compounds with similar structures have been found to inhibit dna gyrase , which is an essential enzyme involved in DNA replication and transcription. This suggests that CS-0261948 might affect similar pathways.

Result of Action

Compounds with similar structures have been found to exhibit various biological activities, including acting as antibiotics and anti-cancer agents . This suggests that CS-0261948 might have similar effects.

実験室実験の利点と制限

3-(3-aminopropoxy)-1,2-benzothiazole-1,1-dione, trifluoroacetic acid has several advantages for lab experiments. It is relatively easy to synthesize and is stable in a variety of conditions. Additionally, it can be used in a variety of experiments due to its ability to interact with the active sites of certain enzymes and proteins. However, this compound also has some limitations. It is not water soluble and is not suitable for use in experiments that require aqueous solutions. Additionally, it is not suitable for use in experiments that require a high degree of specificity, as it has been shown to interact with a variety of enzymes and proteins.

将来の方向性

There are several potential future directions for 3-(3-aminopropoxy)-1,2-benzothiazole-1,1-dione, trifluoroacetic acid research. These include further studies of its mechanism of action, its biochemical and physiological effects, and its potential applications in drug metabolism and drug design. Additionally, further research into its potential use as a fluorescent label for the detection of proteins and nucleic acids could be beneficial. Finally, further studies into its potential use as a substrate for the synthesis of peptides could be beneficial.

合成法

The synthesis of 3-(3-aminopropoxy)-1,2-benzothiazole-1,1-dione, trifluoroacetic acid involves several steps. The first step is the preparation of the starting material, 3-aminopropoxybenzothiazole (3AP-BT), which is obtained by reacting 3-aminopropan-1-ol with benzothiazole in the presence of a base catalyst. The second step is the conversion of 3AP-BT to this compound, which is achieved by reacting 3AP-BT with trifluoroacetic acid. This reaction is typically carried out in a two-phase system, with the organic phase containing the 3AP-BT and the aqueous phase containing the trifluoroacetic acid. The reaction is typically carried out at room temperature and the product is isolated by extraction with an organic solvent.

Safety and Hazards

特性

IUPAC Name |

3-[(1,1-dioxo-1,2-benzothiazol-3-yl)oxy]propan-1-amine;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3S.C2HF3O2/c11-6-3-7-15-10-8-4-1-2-5-9(8)16(13,14)12-10;3-2(4,5)1(6)7/h1-2,4-5H,3,6-7,11H2;(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDEKNLOYAUPTBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NS2(=O)=O)OCCCN.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F3N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(cyclopropylmethyl)(methyl)amino]butanoic acid hydrochloride](/img/structure/B6142008.png)

![methyl[2-(2H-1,2,3,4-tetrazol-5-yl)ethyl]amine hydrochloride](/img/structure/B6142014.png)

![6-azaspiro[4.5]decan-9-one, trifluoroacetic acid](/img/structure/B6142071.png)